molecular formula C13H11ClFN3OS B2595467 N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021060-68-3

N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2595467
CAS No.: 1021060-68-3
M. Wt: 311.76
InChI Key: BBDCMKDAEGOTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound used in scientific research. It possesses diverse applications, enabling exploration in various fields like medicine, agriculture, and material science. This compound is known for its unique structure, which includes a pyridazine ring substituted with a 2-chloro-6-fluorobenzylthio group and an acetamide group.

Preparation Methods

The synthesis of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then converted to 2-chloro-6-fluorobenzyl bromide . This intermediate is reacted with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling pathways, which can result in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity against cancer cell lines.

    2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Known for its higher inhibition on VEGFR2 and selectivity against specific cancer cell lines.

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3OS/c1-8(19)16-12-5-6-13(18-17-12)20-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDCMKDAEGOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.